3,3'-(1-Methyl-1H-pyrrole-2,5-diyl)bis(5-methyl-1H-indole)
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Overview
Description
3,3’-(1-Methyl-1H-pyrrole-2,5-diyl)bis(5-methyl-1H-indole) is a complex organic compound that features a unique structure combining pyrrole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1-Methyl-1H-pyrrole-2,5-diyl)bis(5-methyl-1H-indole) typically involves the construction of the pyrrole and indole rings followed by their subsequent coupling. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring . The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1-Methyl-1H-pyrrole-2,5-diyl)bis(5-methyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
3,3’-(1-Methyl-1H-pyrrole-2,5-diyl)bis(5-methyl-1H-indole) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 3,3’-(1-Methyl-1H-pyrrole-2,5-diyl)bis(5-methyl-1H-indole) involves its interaction with specific molecular targets and pathways. The compound’s indole and pyrrole rings can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for synthesizing biologically active molecules.
3-Methyl-1H-pyrrole: A simpler pyrrole derivative used in various organic syntheses.
Uniqueness
3,3’-(1-Methyl-1H-pyrrole-2,5-diyl)bis(5-methyl-1H-indole) is unique due to its combined pyrrole and indole structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
454180-94-0 |
---|---|
Molecular Formula |
C23H21N3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
5-methyl-3-[1-methyl-5-(5-methyl-1H-indol-3-yl)pyrrol-2-yl]-1H-indole |
InChI |
InChI=1S/C23H21N3/c1-14-4-6-20-16(10-14)18(12-24-20)22-8-9-23(26(22)3)19-13-25-21-7-5-15(2)11-17(19)21/h4-13,24-25H,1-3H3 |
InChI Key |
BNPUQQSAIRXVDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C3=CC=C(N3C)C4=CNC5=C4C=C(C=C5)C |
Origin of Product |
United States |
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